Isolariciresinol 9,9'-acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has been isolated from the barks of the tree species Pseudolarix kaempferi .
- This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.
Scientific Research Applications
- Isolariciresinol 9,9’-acetonide has been investigated for its potential applications in various fields:
Medicine: Its antioxidant properties make it interesting for potential therapeutic use.
Biology: Researchers study its effects on cellular processes and biological systems.
Industry: It may find applications in natural product-based formulations or as a starting material for further chemical synthesis.
Mechanism of Action
Target of Action
, suggesting that it may interact with targets involved in these biological processes.
Mode of Action
, it can be inferred that it may interact with its targets to modulate these processes
Result of Action
IR9,9’-Ac is known for its antioxidant and anti-inflammatory properties . Therefore, it can be inferred that the molecular and cellular effects of its action may involve the reduction of oxidative stress and inflammation.
Biochemical Analysis
Cellular Effects
. This suggests that Isolariciresinol 9,9’-acetonide may have similar protective effects on cells.
Molecular Mechanism
The molecular mechanism of Isolariciresinol 9,9’-acetonide is not fully understood. Related compounds have been shown to exert their effects through the PI3K/Akt/Bad signaling pathway
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Isolariciresinol 9,9’-acetonide are not widely documented in the available literature.
- it is typically obtained through isolation from natural sources or by total synthesis.
Chemical Reactions Analysis
- Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Specific reagents and conditions used in these reactions would depend on the desired modifications.
- The major products formed from these reactions would vary based on the specific reaction pathway.
Comparison with Similar Compounds
- While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
- Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).
Properties
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSNQKSYHFYSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.